

# A Guide to the Spectroscopic Characterization of 5-Chloro-2-fluorobenzonitrile

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## Compound of Interest

Compound Name: *5-Chloro-2-fluorobenzonitrile*

Cat. No.: *B1585444*

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## Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **5-Chloro-2-fluorobenzonitrile** (CAS No: 57381-34-7), a key halogenated intermediate in the synthesis of pharmaceuticals and advanced materials.<sup>[1]</sup> For researchers in drug development and materials science, unambiguous structural confirmation is paramount. This document serves as a practical reference for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide a self-validating framework for analysis.

## Introduction: The Analytical Imperative

**5-Chloro-2-fluorobenzonitrile** is a disubstituted aromatic nitrile whose reactivity and utility are dictated by the precise arrangement of its functional groups. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring, but the positional isomers possess vastly different chemical properties.<sup>[2]</sup> Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational requirement for its successful application in complex synthetic pathways. This guide will deconstruct the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectra to build a comprehensive and unambiguous structural profile of the title compound.

## Molecular Properties Summary

Property	Value	Source
CAS Number	57381-34-7	<a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClFN	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	155.56 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Monoisotopic Mass	154.9938050 Da	<a href="#">[6]</a>
IUPAC Name	5-chloro-2-fluorobenzonitrile	<a href="#">[6]</a>
Melting Point	66-70 °C	<a href="#">[3]</a> <a href="#">[5]</a>

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  C2 -- C3;
  C3 -- C4;
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C5 -- C6;  
C6 -- C1;  
  
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C2 -- F;  
C5 -- Cl;  
C3 -- H3;  
C4 -- H4;  
C6 -- H6;  
  
}
```

Caption: Molecular structure of **5-Chloro-2-fluorobenzonitrile** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For **5-Chloro-2-fluorobenzonitrile**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential, with the added diagnostic layer of coupling to the  $^{19}\text{F}$  nucleus.

### $^1\text{H}$ NMR Spectral Analysis

The aromatic region of the  $^1\text{H}$  NMR spectrum is expected to show three distinct signals corresponding to H-3, H-4, and H-6. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, chlorine, and nitrile groups, while the splitting patterns are dictated by both homonuclear (H-H) and heteronuclear (H-F) coupling.

Key Interpretive Points:

- H-6: This proton is ortho to the electron-withdrawing nitrile group and meta to the chlorine atom. It is expected to be the most downfield of the three protons. Its multiplicity will be a doublet of doublets, arising from coupling to H-4 ( $^4\text{JHH}$ , meta-coupling) and H-3 ( $^5\text{JHH}$ , para-coupling, often very small or unresolved).

- H-3: This proton is ortho to the fluorine atom. It will exhibit a larger coupling to fluorine ( $^3\text{JHF}$ ) and a smaller coupling to H-4 ( $^3\text{JHH}$ , ortho-coupling). This will likely appear as a triplet or a doublet of doublets.
- H-4: This proton is ortho to the chlorine atom and coupled to both H-3 and H-6. It will appear as a complex multiplet, often a triplet of doublets, due to ortho-coupling with H-3 ( $^3\text{JHH}$ ) and meta-coupling with H-6 ( $^4\text{JHH}$ ).

Table 1: Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (Hz)
H-6	~7.8 - 8.0	dd	$^4\text{JHH} \approx 2.5$ , $^5\text{JHH} \approx 0.5$
H-3	~7.3 - 7.5	t or dd	$^3\text{JHF} \approx 8.0$ , $^3\text{JHH} \approx 8.5$

| H-4 | ~7.5 - 7.7 | ddd |  $^3\text{JHH} \approx 8.5$ ,  $^4\text{JHF} \approx 5.0$ ,  $^4\text{JHH} \approx 2.5$  |

Note: Actual chemical shifts can vary based on solvent and concentration. The above are estimates based on substituent effects.

Caption: Key  $^1\text{H}$ - $^1\text{H}$  and  $^1\text{H}$ - $^{19}\text{F}$  coupling relationships in **5-Chloro-2-fluorobenzonitrile**.

## $^{13}\text{C}$ NMR Spectral Analysis

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to display seven unique signals. The presence of the highly electronegative fluorine atom introduces carbon-fluorine (C-F) coupling, which is a powerful diagnostic tool. The carbon directly attached to fluorine (C-2) will appear as a doublet with a large one-bond coupling constant ( $^1\text{JCF}$ ), while other nearby carbons will show smaller two-, three-, and four-bond couplings.

Key Interpretive Points:

- C-CN (C-7): The nitrile carbon typically appears around 115-120 ppm.

- C-F (C-2): This carbon will be significantly downfield due to the direct attachment of fluorine and will be split into a large doublet ( $^1\text{JCF} \approx 240\text{-}260$  Hz).
- C-Cl (C-5): The carbon attached to chlorine will show a moderate downfield shift.
- C-H Carbons (C-3, C-4, C-6): Their chemical shifts are influenced by their position relative to the substituents.
- Quaternary Carbon (C-1): This carbon, attached to the nitrile group, will have a low intensity and will be split by the fluorine atom ( $^2\text{JCF}$ ).

Table 2: Predicted  $^{13}\text{C}$  NMR Data (101 MHz, DMSO-d<sub>6</sub>)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity ( $^{19}\text{F}$ Coupling)	Coupling Constant (JCF, Hz)
C-2	<b>~160 - 165</b>	d	<b><math>^1\text{JCF} \approx 255</math></b>
C-4	~135 - 138	d	$^4\text{JCF} \approx 3$
C-5	~133 - 135	s	-
C-6	~131 - 133	d	$^4\text{JCF} \approx 2$
C-3	~118 - 120	d	$^2\text{JCF} \approx 20$
C-7 (CN)	~114 - 116	d	$^3\text{JCF} \approx 3$

| C-1 | ~105 - 108 | d |  $^2\text{JCF} \approx 15$  |

Note: These are predicted values. For authoritative analysis, comparison with an experimental spectrum is essential. General chemical shift ranges are based on established data.[\[7\]](#)

## Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve 10-20 mg of **5-Chloro-2-fluorobenzonitrile** in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific sample and solvent to achieve optimal resolution and lineshape.
- $^1\text{H}$  NMR Acquisition: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum using a standard pulse program (e.g., zgpg30). A longer acquisition time is required; typically, 256-1024 scans with a relaxation delay of 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic molecular vibrations.<sup>[8]</sup> For **5-Chloro-2-fluorobenzonitrile**, the most prominent features will be the nitrile stretch and vibrations associated with the substituted aromatic ring.

**Spectral Interpretation:** The IR spectrum provides a distinct "fingerprint" for this molecule. The most diagnostically significant absorptions are:

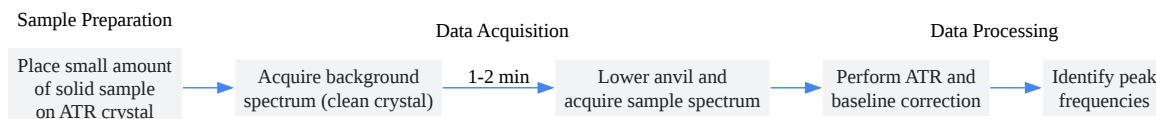
- $\text{C}\equiv\text{N}$  Stretch: A strong, sharp absorption band characteristic of the nitrile functional group is expected in the  $2220\text{-}2260\text{ cm}^{-1}$  region.<sup>[9]</sup> Its high intensity and unique position make it an excellent marker.
- Aromatic  $\text{C}=\text{C}$  Stretch: Multiple bands of variable intensity appear in the  $1400\text{-}1600\text{ cm}^{-1}$  region, confirming the presence of the benzene ring.
- $\text{C}-\text{F}$  Stretch: A strong absorption, characteristic of the carbon-fluorine bond, is typically observed in the  $1000\text{-}1400\text{ cm}^{-1}$  range.

- C-Cl Stretch: A strong absorption for the carbon-chlorine bond is expected in the 600-800  $\text{cm}^{-1}$  region.[9]
- Aromatic C-H Stretch: These appear as weaker bands above 3000  $\text{cm}^{-1}$ .

Table 3: Key IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Bond Vibration	Functional Group
~3100-3000	Medium-Weak	C-H Stretch	Aromatic
~2230	Strong, Sharp	C≡N Stretch	Nitrile
~1600, 1480, 1400	Medium-Strong	C=C Stretch	Aromatic Ring
~1250	Strong	C-F Stretch	Aryl-Fluoride
~800-900	Strong	C-H Bend (OOP)	Substituted Aromatic
~750	Strong	C-Cl Stretch	Aryl-Chloride

Data derived from typical values and publicly available spectra.[6][9]



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Caption: Standard workflow for Attenuated Total Reflectance (ATR) FT-IR analysis.

## Experimental Protocol: ATR FT-IR Spectroscopy

- Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum to account for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$ .

- Sample Application: Place a small amount of the solid **5-Chloro-2-fluorobenzonitrile** sample directly onto the ATR crystal.
- Apply Pressure: Lower the instrument's pressure anvil to ensure firm contact between the sample and the crystal.
- Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  to obtain a high-quality spectrum.
- Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

## Mass Spectrometry (MS): Confirming Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and gain structural information from the fragmentation pattern of the molecule.

Analysis of the Mass Spectrum:

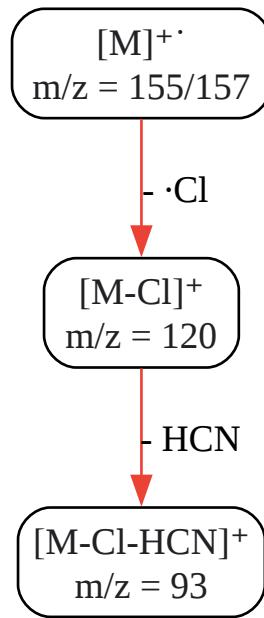
- Molecular Ion ( $\text{M}^+$ ): The molecular ion peak is the most critical piece of information. For **5-Chloro-2-fluorobenzonitrile**, the nominal mass is 155 u. A crucial validation is the isotopic pattern caused by the presence of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes). The spectrum will exhibit a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  155 and an  $\text{M}+2$  peak at  $\text{m/z}$  157, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.
- Key Fragmentation Pathways: Fragmentation in EI-MS occurs via the loss of stable neutral molecules or radicals.<sup>[10]</sup>
  - Loss of Cl: Fragmentation of the C-Cl bond would result in a fragment at  $\text{m/z}$  120 ( $[\text{M}-\text{Cl}]^+$ ).
  - Loss of CN/HCN: Loss of the nitrile group as a radical ( $\cdot\text{CN}$ ) would yield a fragment at  $\text{m/z}$  129. Alternatively, loss of neutral HCN can occur, leading to a fragment at  $\text{m/z}$  128.

- Loss of F: While the C-F bond is strong, loss of a fluorine radical can occur, resulting in a fragment at  $m/z$  136.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

m/z	Proposed Fragment	Notes
157	$[C_7H_3^{37}ClFN]^+$	Isotopic peak for molecular ion
155	$[C_7H_3^{35}ClFN]^+$	Molecular Ion ( $M^+$ )
120	$[C_7H_3FN]^+$	Loss of $\cdot Cl$

| 99 |  $[C_6H_3F]^+$  | Loss of  $\cdot Cl$  and HCN |



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Caption: A simplified primary fragmentation pathway for **5-Chloro-2-fluorobenzonitrile**.

## Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

- **Injection:** Inject 1  $\mu$ L of the solution into the Gas Chromatograph (GC) inlet, which is typically heated to 250 °C. The sample is vaporized and carried onto the GC column by a carrier gas (usually helium).
- **Chromatographic Separation:** Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to ensure elution of the compound.
- **Ionization and Detection:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source (EI source, 70 eV). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.
- **Data Analysis:** Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

## Conclusion: A Cohesive Spectroscopic Portrait

The structural elucidation of **5-Chloro-2-fluorobenzonitrile** is achieved through the synergistic application of NMR, IR, and Mass Spectrometry.  $^1\text{H}$  and  $^{13}\text{C}$  NMR define the precise connectivity and electronic environment of the C-H framework, with C-F and H-F couplings providing definitive proof of the substituent positions. IR spectroscopy rapidly confirms the presence of the critical nitrile functional group and the substituted aromatic system. Finally, Mass Spectrometry validates the molecular weight and reveals a fragmentation pattern, including the characteristic 3:1 isotopic signature for chlorine, that is fully consistent with the proposed structure. Together, these techniques provide a robust and self-validating dataset essential for any researcher utilizing this important chemical building block.

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